1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole
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Overview
Description
“1H-Pyrrole,2,5-dihydro-1-(6-methyl-1-cyclohexen-1-yl)-(9CI)” is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound features a dihydropyrrole ring substituted with a 6-methyl-1-cyclohexen-1-yl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole,2,5-dihydro-1-(6-methyl-1-cyclohexen-1-yl)-(9CI)” typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Cyclohexenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the dihydropyrrole ring to a fully saturated pyrrolidine ring.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro compounds (NO2) can be used under acidic conditions.
Major Products
Oxidation: Formation of cyclohexenone or cyclohexanol derivatives.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active pyrrole derivatives.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Material Science: Use in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which “1H-Pyrrole,2,5-dihydro-1-(6-methyl-1-cyclohexen-1-yl)-(9CI)” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclohexenyl group could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound, a simple five-membered ring with a nitrogen atom.
Pyrrolidine: A fully saturated derivative of pyrrole.
Cyclohexenyl Pyrroles: Compounds with similar cyclohexenyl substitutions.
Uniqueness
“1H-Pyrrole,2,5-dihydro-1-(6-methyl-1-cyclohexen-1-yl)-(9CI)” is unique due to the specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrole derivatives.
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(6-methylcyclohexen-1-yl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h4-5,7,10H,2-3,6,8-9H2,1H3 |
InChI Key |
YGMDUHQFCYLXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C1N2CC=CC2 |
Origin of Product |
United States |
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